N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a triazine core with diphenyl and hydrazino substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles such as O-, N-, and S-centered nucleophiles . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the existing substituents on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine-substituted triazines.
Scientific Research Applications
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazine core can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hydrazino and diphenyl substituents can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the hydrazino and allylidene substituents.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have various substituents on the triazine ring, offering different chemical and biological properties.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
Uniqueness
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazino and allylidene groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H21N7 |
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Molecular Weight |
407.5g/mol |
IUPAC Name |
4-N,6-N-diphenyl-2-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21N7/c1-4-11-19(12-5-1)13-10-18-25-31-24-29-22(26-20-14-6-2-7-15-20)28-23(30-24)27-21-16-8-3-9-17-21/h1-18H,(H3,26,27,28,29,30,31)/b13-10+,25-18+ |
InChI Key |
MGBGHOVQTPJKHD-JOUPJCCWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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